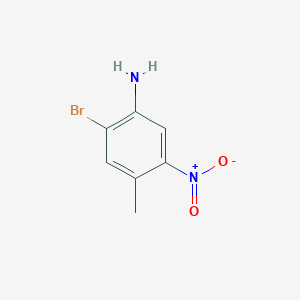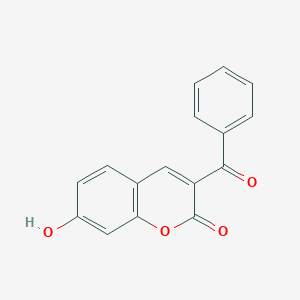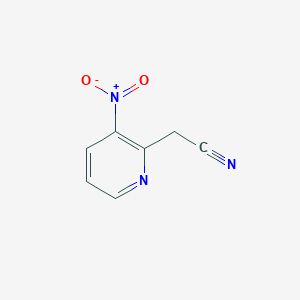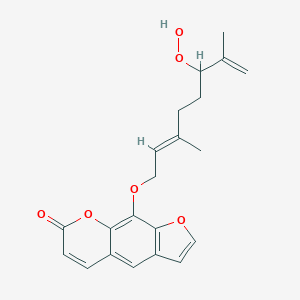
4-Methyl-4-phenylcyclohexanone
Vue d'ensemble
Description
4-Methyl-4-phenylcyclohexanone (also known as Methylphenidate) is a synthetic compound that belongs to the class of central nervous system (CNS) stimulants. It has been used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate has also been used as a cognitive enhancer and a performance-enhancing drug.
Applications De Recherche Scientifique
Mass Spectral Studies :
- 4-Methyl-4-phenylcyclohexanone has been involved in mass spectral studies to understand the behavior of stable neutral enols. These studies provide insights into molecular ionization and decomposition pathways, which are crucial for analytical chemistry applications (Peake et al., 1986).
Clathrate Formation :
- Research has shown the ability of this compound to form clathrates, a type of host-guest complex. This property is significant in the study of selective inclusion phenomena in chemistry (Barton et al., 2014).
Organophosphorus Compounds Reactions :
- It is also used in studying the reactions of ketones with organophosphorus compounds, highlighting its role in synthetic organic chemistry (Scheibye et al., 1982).
Enzyme-Catalyzed Reactions :
- The compound has been used in enzyme-catalyzed desymmetrization studies, which are relevant for understanding and developing asymmetric synthesis methods (Carnell et al., 1997).
Conformational Analysis :
- Studies have been conducted to understand the conformation of this compound, which contributes to our understanding of molecular structures and their behavior in different environments (Abraham et al., 1981).
Catalytic Hydrogenation Studies :
- Its role in catalytic hydrogenation reactions, particularly in relation to group VIII metals, is significant for advancements in heterogeneous catalysis (Tanaka et al., 1974).
Crystallography and Structural Chemistry :
- Extensive crystallographic studies have been done to understand the molecular and crystal structures of derivatives of this compound. This research is fundamental in the field of crystallography and material science (Kutulya et al., 2008).
Kinetic and Stereochemical Studies :
- It has been used in kinetic and stereochemical studies, such as in the investigation of the addition of organometallic reagents to cyclohexanone derivatives, which is pivotal for understanding reaction mechanisms in organic chemistry (Suzuki et al., 1974).
Investigation of Hydrolysis Reactions :
- The hydrolysis of derivatives of this compound has been studied, providing insights into the behavior of these compounds under different conditions, crucial for pharmaceutical and chemical process development (Koshy & Mitchner, 1964).
Propriétés
IUPAC Name |
4-methyl-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRFFLCYHYODMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481492 | |
| Record name | 4-methyl-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18932-33-7 | |
| Record name | 4-methyl-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)












![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)
